3-(Azidomethyl)-4,4-difluorooxane
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Overview
Description
3-(Azidomethyl)-4,4-difluorooxane is a chemical compound characterized by the presence of an azidomethyl group and two fluorine atoms attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of a precursor compound, followed by substitution with sodium azide to introduce the azido group . The reaction conditions often require the use of a phase-transfer catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3-(Azidomethyl)-4,4-difluorooxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, safety measures are crucial due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-4,4-difluorooxane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of a phase-transfer catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
3-(Azidomethyl)-4,4-difluorooxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-4,4-difluorooxane involves the reactivity of the azido group. In biological systems, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Azidomethyl-3-methyloxetane: Similar structure but with a methyl group instead of fluorine atoms.
3,3-Bis(azidomethyl)oxetane: Contains two azidomethyl groups and is used in energetic materials.
Uniqueness
3-(Azidomethyl)-4,4-difluorooxane is unique due to the presence of fluorine atoms, which can influence its reactivity and stability. The fluorine atoms can enhance the compound’s resistance to metabolic degradation, making it a valuable candidate for medicinal chemistry applications.
Properties
IUPAC Name |
3-(azidomethyl)-4,4-difluorooxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c7-6(8)1-2-12-4-5(6)3-10-11-9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYVENPSGVEKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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